molecular formula C32H42N4O6S2 B115453 N-Dansylmethionyl-leucyl-phenylalanine CAS No. 146935-91-3

N-Dansylmethionyl-leucyl-phenylalanine

Cat. No.: B115453
CAS No.: 146935-91-3
M. Wt: 642.8 g/mol
InChI Key: RJWJQOGVZFUJSF-QKDODKLFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Dansylmethionyl-leucyl-phenylalanine (CAS: 146935-91-3) is a synthetic tripeptide derivative featuring a dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) group conjugated to the N-terminus of the methionyl residue. Its molecular formula is C₃₂H₄₂N₄O₆S₂, with a molecular weight of 642.83 g/mol . The dansyl moiety confers fluorescent properties, making the compound valuable in biochemical assays for tracking peptide interactions, enzymatic activity, or cellular localization. The tripeptide backbone comprises methionine (hydrophobic/sulfur-containing), leucine (aliphatic), and phenylalanine (aromatic), contributing to its amphipathic character. Predicted physicochemical properties include a density of 1.261 g/cm³ and a pKa of 3.50, suggesting moderate solubility in aqueous buffers under acidic conditions .

Properties

CAS No.

146935-91-3

Molecular Formula

C32H42N4O6S2

Molecular Weight

642.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C32H42N4O6S2/c1-21(2)19-26(31(38)34-27(32(39)40)20-22-11-7-6-8-12-22)33-30(37)25(17-18-43-5)35-44(41,42)29-16-10-13-23-24(29)14-9-15-28(23)36(3)4/h6-16,21,25-27,35H,17-20H2,1-5H3,(H,33,37)(H,34,38)(H,39,40)/t25-,26-,27-/m0/s1

InChI Key

RJWJQOGVZFUJSF-QKDODKLFSA-N

SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCSC)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CCSC)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCSC)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C

sequence

MLF

Synonyms

dansMLP
N-dansyl-Met-Leu-Phe
N-dansylMet-Leu-Phe
N-dansylmethionyl-leucyl-phenylalanine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Comparative Data

Compound Molecular Weight (g/mol) Structure Key Features Applications Reference
N-Dansylmethionyl-leucyl-phenylalanine 642.83 Dansylated tripeptide Fluorescent dansyl group; methionine, leucine, phenylalanine backbone Fluorescence-based research (e.g., protease assays)
N,N'-Diacetyl-1,4-phenylenediamine 192.22 Small aromatic diamine Acetylated phenylenediamine; non-peptidic Laboratory research (non-drug, e.g., polymer synthesis)
Benzathine benzylpenicillin ~909.1 (salt form) Beta-lactam antibiotic salt Dibenzylethylenediamine complexed with penicillin G; antibacterial activity Antibiotic (long-acting formulations)
Glycyl-L-methionyl... (CAS 116786-35-7) ~1100 (estimated) Nonapeptide Complex peptide chain with glycine, methionine, aspartyl, seryl residues Biochemical research (e.g., receptor studies)

Structural and Functional Differences

Fluorescence vs. Non-Fluorescent Analogs: The dansyl group in this compound enables real-time tracking in fluorescence microscopy or Förster resonance energy transfer (FRET) assays, a feature absent in non-dansylated peptides like CAS 116786-35-7 . N,N'-Diacetyl-1,4-phenylenediamine lacks peptide bonds and fluorescence, limiting its utility to non-biological applications (e.g., industrial synthesis) .

Biological Activity :

  • Benzathine benzylpenicillin acts as an antibiotic by inhibiting bacterial cell wall synthesis, a mechanism irrelevant to this compound, which serves as a research tool .

Physicochemical Contrasts

  • Stability : The sulfur-containing methionine residue in this compound may confer susceptibility to oxidation, unlike the stable aromatic core of N,N'-Diacetyl-1,4-phenylenediamine .

Research Implications and Limitations

The provided evidence highlights the unique role of this compound in fluorescence-driven studies but lacks direct comparative data with structurally similar dansylated peptides. Further research is needed to explore:

  • Pharmacokinetic Behavior : How the dansyl group affects cellular uptake compared to unmodified tripeptides.
  • Enzymatic Stability : Susceptibility to proteolysis relative to larger peptides (e.g., CAS 116786-35-7) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.